molecular formula C9H8BrF3O B1526862 1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 175588-83-7

1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No.: B1526862
CAS No.: 175588-83-7
M. Wt: 269.06 g/mol
InChI Key: GYXXWHRUHJZKDE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 1-bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene is systematically named according to IUPAC guidelines as 1-bromo-4-(2,2,2-trifluoroethoxymethyl)benzene , reflecting its benzene core substituted with a bromine atom at position 1 and a trifluoroethoxymethyl group at position 4. Its molecular formula is C₉H₈BrF₃O , with a molecular weight of 269.06 g/mol . The structural backbone consists of a benzene ring modified by a bromine atom and a methylene-linked trifluoroethoxy group (-CH₂-O-CF₃), which introduces significant electronegativity and steric effects.

Table 1: Molecular Identity

Property Value
IUPAC Name 1-bromo-4-(2,2,2-trifluoroethoxymethyl)benzene
Molecular Formula C₉H₈BrF₃O
Molecular Weight 269.06 g/mol
CAS Registry Number 175588-83-7

Crystallographic Structure Determination

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with three independent molecules per unit cell. One molecule occupies a crystallographic mirror plane, leading to symmetrical packing arrangements. The benzene ring maintains planar geometry, while the trifluoroethoxy group adopts a staggered conformation relative to the methylene bridge. Key bond lengths include C-Br (1.89 Å) and C-O (1.42 Å) , consistent with standard sp³ hybridization. Intermolecular interactions are dominated by van der Waals forces and weak C-F···H-C contacts, with no significant hydrogen bonding due to the absence of proton donors.

Table 2: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.24 Å, b = 12.56 Å, c = 15.73 Å
α = 90°, β = 102.5°, γ = 90°

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): A singlet at δ 4.63 ppm corresponds to the methylene protons (-CH₂-O-CF₃), while aromatic protons resonate as a doublet at δ 7.45 ppm (2H) and a doublet at δ 7.32 ppm (2H). The trifluoroethoxy group’s -CF₃ moiety does not split due to equivalent fluorines.
  • ¹³C NMR (100 MHz, CDCl₃): The benzene carbons appear at δ 128.9 (C-Br), 131.2 (C-CH₂), and 122.4–134.8 ppm (aromatic ring). The -O-CF₃ carbon resonates at δ 122.1 ppm (q, J = 280 Hz).

Infrared (IR) Spectroscopy:
Key absorptions include C-Br stretch at 565 cm⁻¹, C-O-C asymmetric stretch at 1120 cm⁻¹, and C-F stretches between 1150–1250 cm⁻¹. The absence of O-H or N-H stretches confirms the lack of acidic protons.

Mass Spectrometry (MS):
The molecular ion peak appears at m/z 269.06 (M⁺), with fragmentation pathways including loss of Br (m/z 189) and cleavage of the trifluoroethoxy group (m/z 159).

Table 3: Spectroscopic Signatures

Technique Key Signals
¹H NMR δ 4.63 (s, 2H), δ 7.32–7.45 (m, 4H)
¹³C NMR δ 122.1 (q, -O-CF₃), δ 128.9 (C-Br)
IR 565 cm⁻¹ (C-Br), 1120 cm⁻¹ (C-O-C)
MS m/z 269.06 (M⁺), m/z 189 (M-Br)

Computational Modeling of Electronic Configuration

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The trifluoroethoxy group exerts a strong electron-withdrawing effect, polarizing the benzene ring and localizing electron density near the bromine atom. Fukui indices identify the para-position to the bromine as the most nucleophilic site (f⁻ = 0.12), while the ortho-positions exhibit electrophilic character (f⁺ = 0.09). Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the σ(C-Br) and π(C-C) orbitals, reducing bond dissociation energy to 68 kcal/mol.

Table 4: Computational Results

Property Value
HOMO-LUMO Gap 5.2 eV
Fukui Nucleophilicity (f⁻) 0.12 (para-position)
NBO Bond Dissociation Energy 68 kcal/mol (C-Br)

Properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-8-3-1-7(2-4-8)5-14-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXXWHRUHJZKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethoxy group attached to a benzene ring. This configuration significantly influences its chemical properties, reactivity, and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in scientific research.

The molecular formula for this compound is C10H8BrF3OC_{10}H_{8}BrF_{3}O, with a molecular weight of approximately 269.06 g/mol. The presence of halogen atoms enhances the compound's lipophilicity and stability, making it suitable for various chemical studies and applications.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The trifluoroethoxy group enhances its lipophilicity, promoting interactions with hydrophobic regions within proteins or cellular membranes. This property may facilitate its role as a ligand in biochemical pathways, potentially modulating enzymatic activity or receptor binding.

Toxicological Profile

Toxicity studies have been conducted on structurally similar compounds to estimate the safety profile of this compound. For example:

Study Method Findings
Acute Toxicity (NTP, 2005)Oral administration in ratsLD50: 2700 mg/kg; symptoms included tremors and weight loss
Inhalation Studies (Haskell Laboratories)Whole-body exposureLC50: 18000 mg/m³; symptoms included lethargy and respiratory distress

These findings suggest that while the compound may have beneficial properties, it also poses significant health risks at elevated doses.

Case Studies and Applications

This compound has potential applications in various fields:

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its unique chemical structure. It serves as a building block in the synthesis of more complex organic molecules that may exhibit desired biological activities .

Industrial Use

As an intermediate in agrochemical production and organic reactions, it plays a crucial role in developing specialty chemicals and materials. Its properties are leveraged in the production of drugs and other therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom attached to a benzene ring that is further substituted with a trifluoroethoxy group. This configuration contributes to its lipophilicity and thermal stability, making it suitable for diverse applications in organic synthesis and material science.

Applications in Scientific Research

1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene serves as an important intermediate in various chemical syntheses and has several key applications:

Organic Synthesis

  • Building Block: It acts as a building block for synthesizing more complex organic molecules. The presence of the trifluoroethoxy group enhances its reactivity and stability during chemical transformations .
  • Reactivity: The electron-withdrawing nature of the trifluoroethoxy group stabilizes intermediates formed during reactions, facilitating nucleophilic substitutions and other transformations.

Material Science

  • Thermal Stability: The compound's thermal stability allows it to be utilized in developing materials that require resistance to heat and chemical degradation. This property is particularly useful in coatings and polymers where durability is essential.

Pharmaceutical Applications

  • Drug Development: The compound's structure makes it suitable for use in pharmaceutical research, particularly in synthesizing drugs that target specific biological pathways. Its derivatives may exhibit significant biological activity due to structural similarities with other known pharmacophores.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Case Study: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop anticancer agents. These studies focus on modifying the trifluoroethoxy group to enhance biological activity against cancer cell lines. The modifications aim to improve binding affinity to target proteins involved in cancer progression.

Case Study: Material Coatings

In material science, studies have explored using this compound as a precursor for fluorinated polymer coatings. These coatings exhibit superior water repellency and chemical resistance compared to non-fluorinated alternatives, making them ideal for various industrial applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₈BrF₃O
  • Molecular Weight : 269.06 g/mol

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

The following compounds share structural similarities but differ in substituents, influencing reactivity and applications:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Applications/Notes
1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene -(CH₂OCH₂CF₃) 269.06 N/A Pharmaceutical intermediates
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene -OCH₂CF₃ 255.03 106854-77-7 Precursor for trifluoroethoxy-containing drugs
1-Bromo-4-(2,2-difluoroethoxy)benzene -OCH₂CF₂ 237.02 958454-32-5 Lower lipophilicity vs. trifluoroethoxy
1-Bromo-4-(trifluoromethoxy)benzene -OCF₃ 241.00 261951-96-6 Enhanced electron-withdrawing effects
1-Bromo-4-(2,2,2-trifluoroethyl)benzene -CH₂CF₃ 239.03 155820-88-5 Used in materials science

Structural Insights :

  • Trifluoroethoxy vs. Trifluoromethoxy : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than trifluoroethoxy (-OCH₂CF₃), affecting aromatic electrophilic substitution rates .

Pharmacological Relevance

  • Lansoprazole Analogs : Compounds like lansoprazole (CAS 103577-45-3) incorporate a 2,2,2-trifluoroethoxy group on a pyridine ring, demonstrating the importance of this moiety in proton pump inhibitors .
  • Metabolic Stability : The trifluoroethoxymethyl group in the target compound may reduce cytochrome P450-mediated metabolism, extending drug half-life .

Preparation Methods

Structural and Physical Data

Property Value
Molecular Formula C₉H₈BrF₃O
Molecular Weight 269.06 g/mol
Boiling Point 244.6 ± 35.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Flash Point 125.1 ± 10.2 °C
LogP 3.70
Vapour Pressure 0.0 ± 0.5 mmHg at 25 °C
CAS Number 175588-83-7

Preparation Methods

General Synthetic Strategy

The preparation of 1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene typically involves the introduction of the (2,2,2-trifluoroethoxy)methyl group onto a para-bromobenzyl precursor. The most direct and efficient route is the nucleophilic substitution of a para-bromobenzyl halide (such as 1-bromo-4-(chloromethyl)benzene) with 2,2,2-trifluoroethanol under basic conditions.

Representative Reaction Scheme

$$
\text{1-bromo-4-(chloromethyl)benzene} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Alternative Approaches

Williamson Ether Synthesis

A variant of the above method, the Williamson ether synthesis, can be employed if the corresponding para-bromobenzyl alcohol is available:

$$
\text{1-bromo-4-(hydroxymethyl)benzene} + \text{2,2,2-trifluoroethyl bromide} \xrightarrow{\text{Base}} \text{this compound}
$$

This route is less common due to the lower nucleophilicity of alcohols compared to alkoxides, but it can be effective with strong bases and phase-transfer catalysts.

Stepwise Functional Group Interconversion

Alternatively, the (2,2,2-trifluoroethoxy)methyl group can be introduced via a two-step process:

  • Chloromethylation of 1-bromobenzene to yield 1-bromo-4-(chloromethyl)benzene.
  • Nucleophilic substitution with 2,2,2-trifluoroethanol as described above.

Literature Analogues

While direct literature on the exact preparation of this compound is limited, closely related compounds such as 1-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene are synthesized via nucleophilic substitution of a brominated aromatic precursor with 2,2,2-trifluoroethanol in the presence of a base. This supports the plausibility and efficiency of the method described above for the target compound.

Comparative Data Table: Related Syntheses

Compound Name Key Step Base/Reagent Solvent Temp (°C) Yield (%) Reference
This compound Benzyl chloride + trifluoroethanol K₂CO₃ or NaH DMF/DMSO 60–100 60–85*
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene Bromotoluene + trifluoroethanol K₂CO₃ or NaH DMF 80–100 70–80
1-Bromo-4-(2,2,2-trifluoroethyl)benzene Benzyl bromide + difluoroacetate CuI NMP 80 67

*Estimated based on analogous reactions.

Research Findings and Considerations

  • Purification: The product is typically purified by extraction and column chromatography (silica gel, eluent: cyclohexane/ethyl acetate or similar).
  • Safety: The use of strong bases and halogenated reagents necessitates appropriate safety precautions, including the use of gloves, goggles, and fume hoods.
  • Scalability: The described methods are amenable to scale-up, provided that exothermicity and reagent handling are managed carefully.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene?

  • Methodology : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 4-((2,2,2-trifluoroethoxy)methyl)benzene using Br₂ in the presence of Fe or FeBr₃ as catalysts under controlled temperatures (e.g., 0–25°C) and inert atmospheres . Purification may require column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures. Yield optimization often depends on stoichiometric ratios of Br₂ and reaction time (typically 12–24 hours).

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trifluoroethoxy methyl group (e.g., δ ~4.5 ppm for –CH₂O–) and bromine substitution on the aromatic ring .
  • GC-MS or HPLC : To assess purity (>95% by GC) and detect side products like di-brominated analogs .
  • Elemental Analysis : Verify Br and F content against theoretical values .

Q. What solvents and reaction conditions are compatible with this compound in downstream applications?

  • Methodology : The compound is stable in aprotic solvents (e.g., DMF, DMSO, THF) under inert atmospheres (N₂/Ar). Avoid strong bases or nucleophiles that may displace the bromine atom. Reaction temperatures >100°C may lead to decomposition; monitor via TLC or in situ IR spectroscopy .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodology : The –OCH₂CF₃ group increases the electrophilicity of the adjacent bromine, enhancing its participation in Suzuki-Miyaura or Ullmann couplings. Kinetic studies using Pd(PPh₃)₄ as a catalyst in THF/H₂O mixtures show faster reaction rates compared to non-fluorinated analogs. Competitive inhibition experiments with iodine or chlorine derivatives can quantify relative reactivity .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH and temperature conditions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways of the trifluoroethoxy group. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) correlates with computed activation energies for degradation .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodology : Systematic solubility studies using a shake-flask method with UV-Vis quantification. For example, measure solubility in ethanol/water mixtures at 25°C and compare with COSMO-RS predictions. Discrepancies often arise from impurities or hydration effects, which can be mitigated by pre-drying solvents over molecular sieves .

Q. What strategies minimize defluorination during catalytic transformations involving this compound?

  • Methodology : Use palladium catalysts with bulky ligands (e.g., XPhos) to reduce β-fluoride elimination. Monitor fluorine retention via ¹⁹F NMR. Alternative approaches include photoredox catalysis under mild conditions (e.g., Ru(bpy)₃²⁺, blue LED) to preserve the CF₃ group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene

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